

Metobromuron (CAS 3060-89-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Metobromuron

Cat. No.: B166326

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Abstract

Metobromuron (CAS 3060-89-7) is a selective, pre-emergent phenylurea herbicide used to control a wide range of broadleaf weeds and grasses in various agricultural crops.[1] Its herbicidal activity stems from the inhibition of photosynthesis at the photosystem II (PSII) complex in target plants.[2][3] This technical guide provides an in-depth overview of **Metobromuron**, consolidating key data on its physicochemical properties, toxicological profile, environmental fate, and mechanism of action. Detailed experimental methodologies for pivotal studies are described, and all quantitative data are presented in structured tables for ease of reference. Visual diagrams of its mechanism of action and metabolic pathways are provided to facilitate a deeper understanding of its biological interactions.

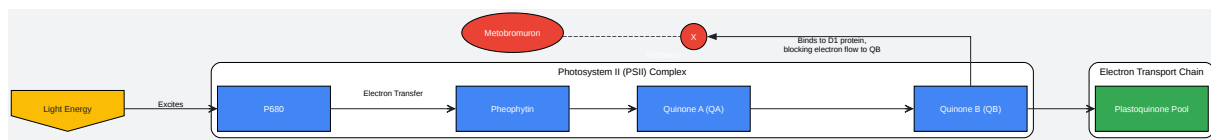
Chemical and Physical Properties

Metobromuron is a white to light yellow crystalline solid with a musty, naphthalenic odor.[2] It is a member of the urea herbicide family and is characterized by a bromo-substituted phenyl group.[4]

Property	Value	Reference
CAS Number	3060-89-7	
Molecular Formula	C ₉ H ₁₁ BrN ₂ O ₂	
Molecular Weight	259.10 g/mol	
IUPAC Name	3-(4-bromophenyl)-1-methoxy-1-methylurea	
Melting Point	95.6 to 97.5°C	
Water Solubility	329 mg/L (purified water)	
Vapor Pressure	0.219 mPa at 25°C	
Octanol-Water Partition Coefficient (log Pow)	2.48 at pH 7.3	
Stability	Very stable in neutral, weakly acidic, and weakly alkaline media; hydrolyzed by strong acids and bases. The formulated product is stable for at least 2 years under normal storage conditions.	

Mechanism of Action

Metobromuron is a systemic herbicide that is primarily absorbed by the roots of emerging weeds and translocated to the leaves and buds. Its mode of action is the inhibition of photosynthetic electron transport at photosystem II (PSII). Specifically, it binds to the D1 quinone-binding protein in the PSII complex, blocking the electron flow from quinone A (QA) to quinone B (QB). This interruption of the electron transport chain halts ATP and NADPH production, which are essential for carbon dioxide fixation, ultimately leading to the death of the plant.



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Figure 1: Mechanism of action of **Metobromuron** at Photosystem II.

Toxicology

A comprehensive toxicological assessment of **Metobromuron** has been conducted, revealing low acute toxicity but identifying erythrocytes as the primary target of toxicity in repeat-dose studies.

Acute Toxicity

Endpoint	Species	Value	Classification	Reference
Oral LD ₅₀	Rat	>2000 mg/kg bw	Low Toxicity	
Dermal LD ₅₀	Rat	>2000 mg/kg bw	Low Toxicity	
Inhalation LC ₅₀	Rat	>5.2 mg/L	Low Toxicity	
Skin Irritation	Rabbit	Not irritating	-	
Eye Irritation	Rabbit	Not irritating	-	
Skin Sensitization	Guinea Pig	Sensitizing	-	

Repeat-Dose Toxicity

In short- and long-term studies in mice, rats, and dogs, the primary target of **Metobromuron** toxicity was identified as erythrocytes. The observed effects are likely due to the aniline metabolite, bromoaniline, which can cause oxidative damage to red blood cells, leading to increased methaemoglobin and the formation of Heinz bodies.

Study Duration	Species	NOAEL	LOAEL	Key Effects at LOAEL	Reference
2-year	Mouse	3 ppm (0.7 mg/kg bw/day)	12 ppm (2.8 mg/kg bw/day)	Increased incidence of Heinz bodies	
2-year	Rat	-	-	No evidence of carcinogenicity up to 150 ppm	
1-year	Dog	15 ppm (0.5 mg/kg bw/day)	50 ppm (1.6 mg/kg bw/day)	Presence of Heinz bodies	

Genotoxicity and Carcinogenicity

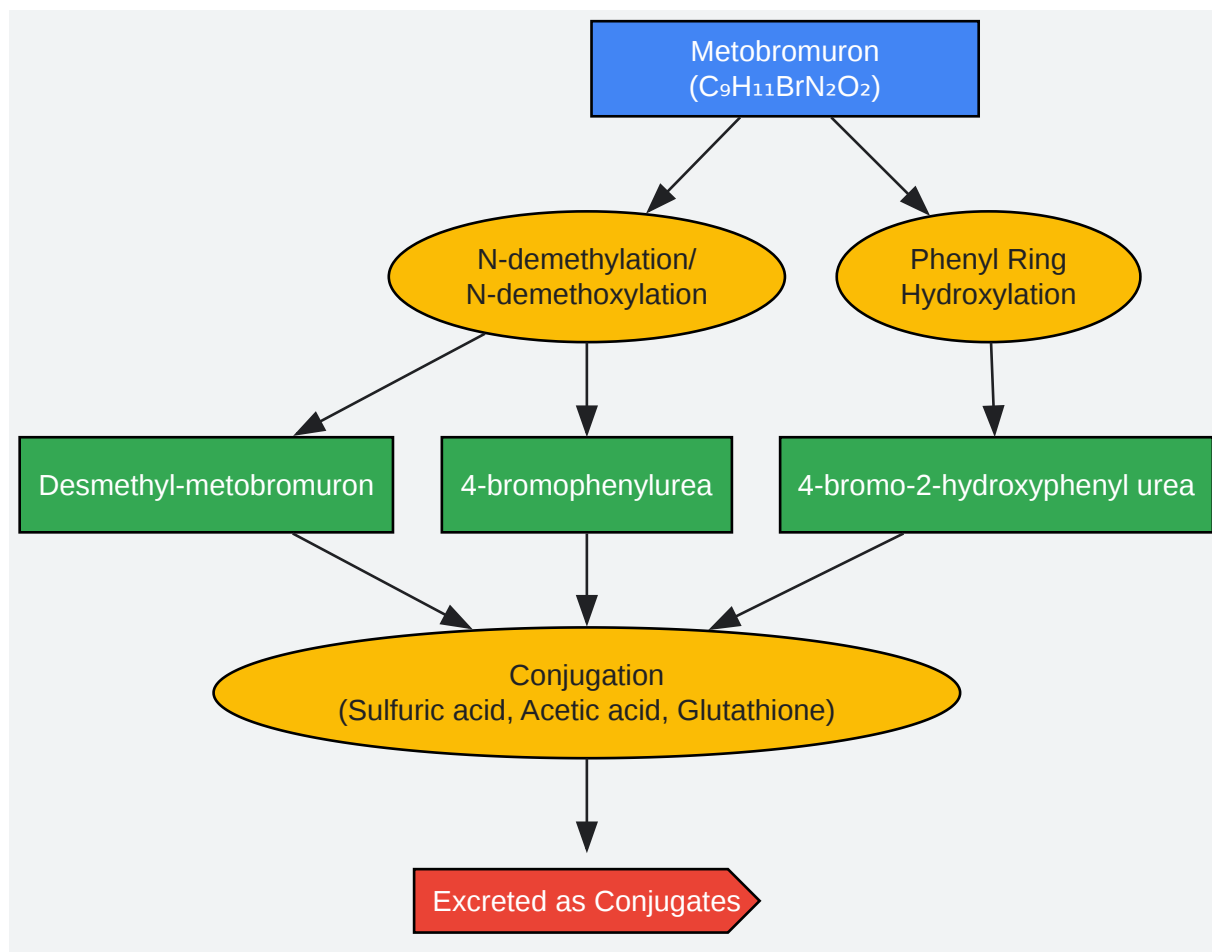
Metobromuron has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity studies, all of which yielded negative results. Based on these findings, it is concluded that **Metobromuron** is unlikely to have any genotoxic potential. Long-term carcinogenicity studies in mice and rats showed no evidence of carcinogenicity.

Reproductive and Developmental Toxicity

In a multi-generation reproductive toxicity study in rats and prenatal developmental toxicity studies in rats and rabbits, **Metobromuron** was not found to be a reproductive or developmental toxicant.

Metabolism

Following oral administration in rats, **Metobromuron** is rapidly and extensively absorbed and metabolized. The metabolic pathway involves N-demethylation/N-demethoxylation, phenyl ring hydroxylation, and conjugation with sulfuric or acetic acid and glutathione. Key metabolites include (4-bromophenyl)urea and 4-bromo-2-hydroxyphenyl urea. In plants, such as potatoes, parent **Metobromuron** is not typically detected at harvest, with the major metabolite being 4-bromophenylurea.



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Figure 2: Simplified metabolic pathway of **Metobromuron** in rats.

Environmental Fate

Metobromuron's behavior in the environment is influenced by its moderate water solubility and lipophilicity.

Environmental Parameter	Value/Description	Reference
Soil Persistence	Moderately persistent	
Leaching Potential	Moderate risk of leaching to groundwater	
Bioaccumulation	High potential to bioaccumulate	
Environmental Transformation Products	4-Bromophenylurea, Desmethoxy-metobromuron, 4-bromoaniline, Demethyl-metobromuron	

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are extensive. The following provides a generalized overview of the methodologies typically employed in such studies, consistent with international guidelines (e.g., OECD Test Guidelines).

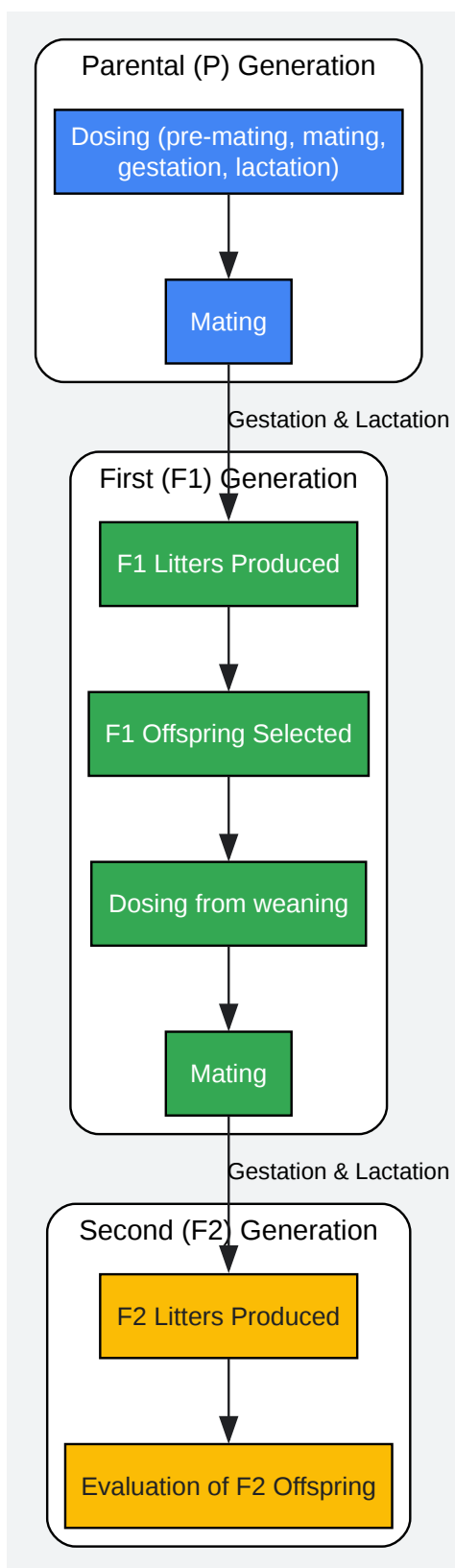
Two-Year Chronic Toxicity/Carcinogenicity Study (Rodent)

- Objective: To assess the long-term toxicity and carcinogenic potential of **Metobromuron**.
- Test System: Typically Wistar rats and CD-1 mice, with equal numbers of males and females per group.
- Administration: The test substance is administered in the diet at various concentrations (e.g., 0, 3, 12, 50 ppm) for a period of 24 months.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at 3, 6, 12, 18, and 24 months.

- Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues and organs is examined microscopically.

Multi-generation Reproductive Toxicity Study (Rat)

- Objective: To evaluate the effects of **Metobromuron** on reproductive performance and offspring development over multiple generations.
- Test System: Wistar rats.
- Administration: The test substance is administered continuously in the diet to the parental (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the same diet and mated to produce the second generation (F2).
- Endpoints: Reproductive parameters such as mating, fertility, gestation length, and litter size are recorded. Offspring are evaluated for viability, growth, and development.
- Pathology: At termination, all parental animals and selected offspring undergo a gross necropsy, with reproductive organs being a primary focus of histopathological examination.



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